
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloisoquinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as carboxylic acid, carbamoyl, and methoxy groups through various organic reactions.
Amidation Reactions: Formation of the carbamoyl group by reacting the appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As potential inhibitors of enzymes or receptors.
Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: As components in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Pyrroloquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives are unique due to their specific functional groups and the resulting biological activities. The presence of the dibutylamino and dimethoxy groups may confer unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
39731-76-5 |
|---|---|
Formule moléculaire |
C27H39N3O5 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[3-(dibutylamino)propylcarbamoyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H39N3O5/c1-5-7-12-29(13-8-6-2)14-9-11-28-26(31)21-17-22-20-18-24(35-4)23(34-3)16-19(20)10-15-30(22)25(21)27(32)33/h16-18H,5-15H2,1-4H3,(H,28,31)(H,32,33) |
Clé InChI |
LOOCRCWVDAEUJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCNC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


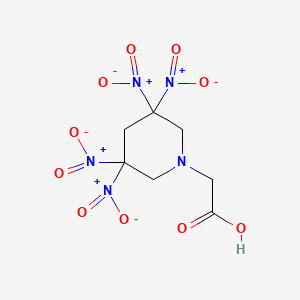
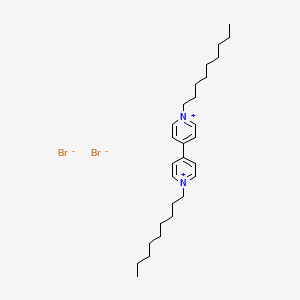
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
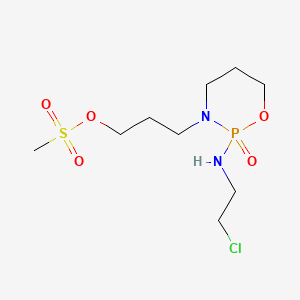
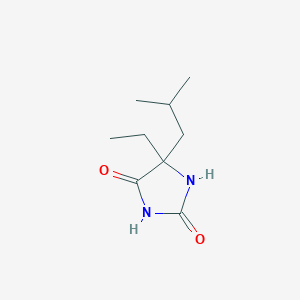

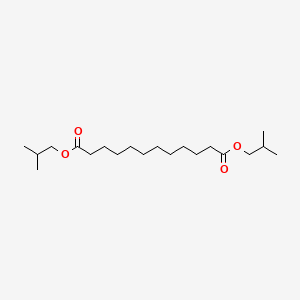
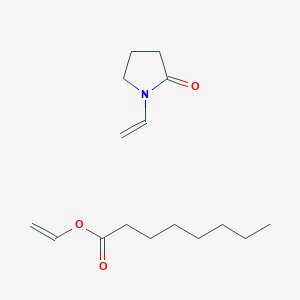
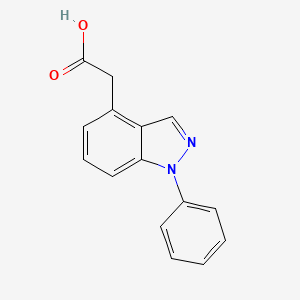

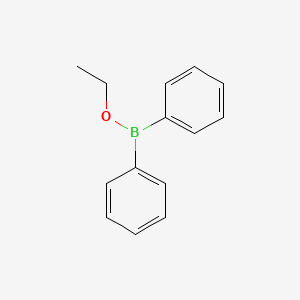
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)


